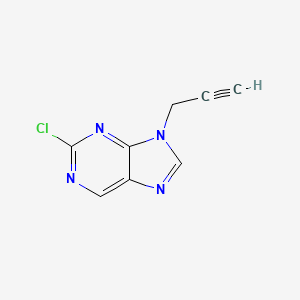
2-chloro-9-(prop-2-yn-1-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9-(prop-2-yn-1-yl)-9H-purine is an organic compound classified as a purine derivative. It is a nitrogenous base that is synthesized from the reaction of a 2-chloro-9-ethyl-9H-purine molecule and a prop-2-yn-1-yl halide. It is a small molecule that has been used in scientific research to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Purine derivatives, including structures similar to 2-chloro-9-(prop-2-yn-1-yl)-9H-purine, have been evaluated for their antiviral and antimycobacterial properties. Compounds such as 9-[2-(Phosphonomethoxy)alkoxy]purines demonstrate potent activity against herpesviruses and are potent and selective inhibitors of the replication of visna virus, a retrovirus (Duckworth et al., 1991). Similarly, 9-benzyl-6-(2-furyl)purines have shown significant inhibitory activity against Mycobacterium tuberculosis, with certain derivatives being highlighted as potential antituberculosis drugs (Bakkestuen et al., 2005).
Synthesis of Nucleoside Analogs
Research into the synthesis of nucleoside analogs involves the modification of purine bases to create compounds with potential therapeutic applications. For example, 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines have been synthesized, revealing the presence of configurational isomers and providing insights into their structural orientation via NMR and IR spectroscopy (Mishnev et al., 1979). This approach to modifying purine structures could offer pathways to new drug discoveries.
Propiedades
IUPAC Name |
2-chloro-9-prop-2-ynylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-2-3-13-5-11-6-4-10-8(9)12-7(6)13/h1,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQZFUGYCZCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CN=C(N=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


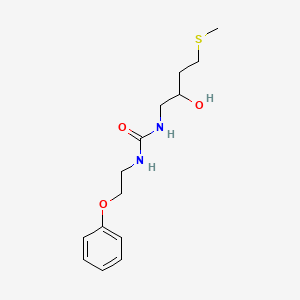
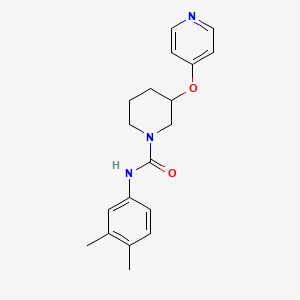


![tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2890540.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)
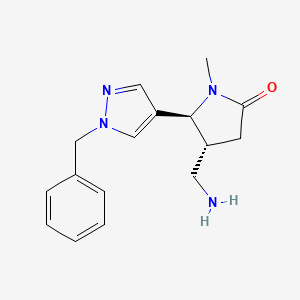
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2890544.png)


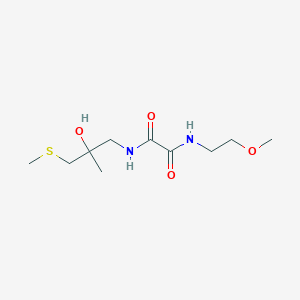
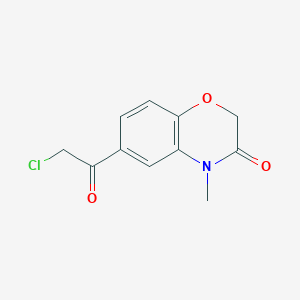
![2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2890553.png)